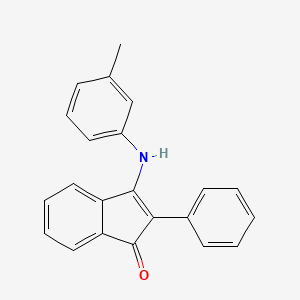
3-((3-Methylphenyl)amino)-2-phenylinden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-((3-Methylphenyl)amino)-2-phenylinden-1-one” is a complex organic molecule. It is related to the starburst π-conjugated molecule 4,4′,4′′-tris (N-3-methylphenyl-N-phenyl-amino)triphenylamine (m-MTDATA), which is widely used in optoelectronic devices due to its good electron-donor characteristics .
Synthesis Analysis
The synthesis of similar compounds has been studied. For instance, N-(3-Amino-4-methylphenyl)benzamide, a crucial building block of many drug candidates, was synthesized in a continuous flow microreactor system . The selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride was used to obtain the compound .Molecular Structure Analysis
The molecular structure of related compounds has been investigated. For example, the electronic structure of m-MTDATA was studied using PhotoElectron Spectroscopy (PES) and Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy . The results showed that the C 1s photoelectron spectra of m-MTDATA and TPA are similar, due to the balance of the counter-acting effects of the electronegativity of the N atoms and the delocalization of the amine lone-pair electrons .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been analyzed. For instance, the transamination of 1-(3-methylphenyl)ethan-1-one to (1R)-(3-methylphenyl)ethan-1-amine was carried out using transaminases .Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been analyzed. For instance, the thermal behavior of Sunset Yellow, another complex organic molecule, was studied in correlation with its physical (refractive index, electric susceptivity, optical anisotropy) and chemical (acidity) properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Chiral Brønsted Acid-Catalyzed Reactions : Phosphoric acid derivatives, including compounds structurally similar to 3-((3-Methylphenyl)amino)-2-phenylinden-1-one, have been found to be highly effective catalysts in the direct addition of acetyl acetone to N-Boc-protected arylimines, facilitating the construction of beta-aminoketones under mild conditions. This approach is significant for synthesizing phenylglycine derivatives (Uraguchi & Terada, 2004).
One-Pot Synthesis of Isoindolin-1-one Derivatives : Research has demonstrated a one-pot reaction sequence involving lithiation, cyclization, metal migration, and Horner reaction, leading to the synthesis of 3-(alkyl and aryl)methylene-2,3-dihydro-1H-isoindol-1-one derivatives (Couture, Deniau, & Grandclaudon, 1997).
Formation of β-Amino Acid Derivatives : Studies have shown that 3-methyl-2-aziridinecar☐ylic acids react with thiols to predominantly produce β-amino acid derivatives, offering a route for the stereoselective synthesis of peptides or β-lactam derivatives (Hata & Watanabe, 1987).
Arylation of 3-Phenylpropanoic Acid : The meta-C–H arylation of 3-phenylpropanoic acid and phenolic derivatives using a nitrile template illustrates the versatility of cross-coupling reactions in synthesizing compounds with this compound like structures (Wan et al., 2013).
Synthesis of 2-Phenylindolin-3-ones : Efficient routes have been developed for creating 2-phenylindolin-3-ones from amino acid methyl esters, highlighting the synthesis potential of compounds similar to this compound (Okuma et al., 2011).
Biological and Medicinal Applications
Peptide Interactions and Membrane Studies : Research into peptides like phylloseptin-1, -2, and -3, which have similarities in structure and function to this compound, contributes to our understanding of how slight changes in peptide structure can affect membrane interactions and biological activities (Resende et al., 2014).
Phosphonate-based Corrosion Inhibitors : The study of α-aminophosphonates as corrosion inhibitors in mild steel demonstrates the potential industrial applications of compounds with functional groups similar to this compound (Gupta et al., 2017).
Conformational Studies in Peptides : Investigations into the conformational properties of amino acids and analogues like 1-amino-2-phenylcyclopentane-1-carboxylic acid offer insights into the structural and functional aspects of compounds structurally related to this compound (Casanovas et al., 2008).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(3-methylanilino)-2-phenylinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO/c1-15-8-7-11-17(14-15)23-21-18-12-5-6-13-19(18)22(24)20(21)16-9-3-2-4-10-16/h2-14,23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTIGEUGWLTSNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C(C(=O)C3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(4-fluorophenyl)furan-2-yl]-N-(4-methylphenyl)propanamide](/img/structure/B2652846.png)
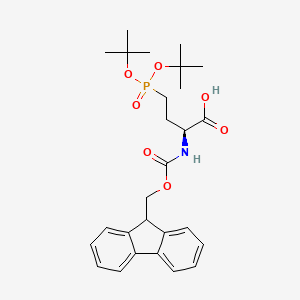
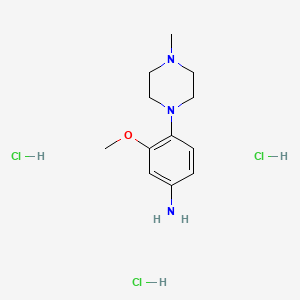
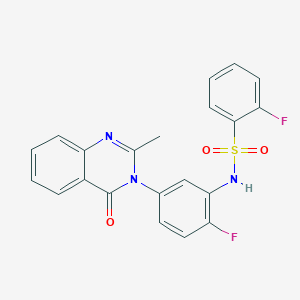
![2-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-[(4,6-dimethylpyrimidin-2-yl)amino]-3,4-dihydroquinazolin-4-one](/img/structure/B2652854.png)
![3-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride](/img/structure/B2652855.png)
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-nitrobenzamide](/img/structure/B2652856.png)
![3,4-dihydrobenzo[b]cyclopenta[e][1,4]diazepin-1(2H)-one](/img/structure/B2652857.png)
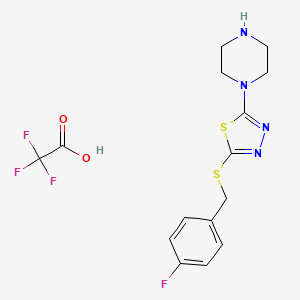

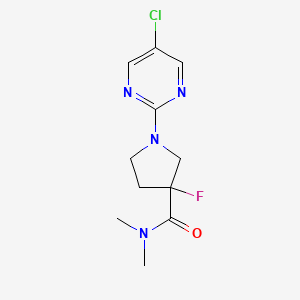
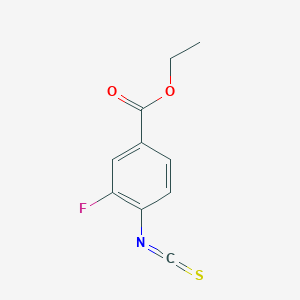
![6-imino-N,7-bis(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2652866.png)
